molecular formula C6H4Br2FN B1448707 3,4-Dibromo-5-fluoroaniline CAS No. 1806327-60-5

3,4-Dibromo-5-fluoroaniline

Cat. No.: B1448707
CAS No.: 1806327-60-5
M. Wt: 268.91 g/mol
InChI Key: JKIPJFYUOJWSNV-UHFFFAOYSA-N
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Description

3,4-Dibromo-5-fluoroaniline: is an aromatic amine with the molecular formula C6H4Br2FN . This compound is characterized by the presence of two bromine atoms and one fluorine atom attached to the benzene ring, along with an amino group. It is used in various fields of research and industry due to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-5-fluoroaniline typically involves multi-step reactions. One common method includes the nitration of a precursor compound followed by reduction to form the aniline derivative. For example, the synthesis of similar compounds like 3,5-Dibromoaniline involves steps such as nitration, reduction, and substitution reactions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing reagents like sodium nitrite, sulfuric acid, and hydrochloric acid under controlled temperatures and conditions .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromo-5-fluoroaniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like Grignard reagents, organolithium compounds, and palladium catalysts are commonly used.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and catalytic hydrogenation are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while oxidation and reduction reactions can produce nitro or amino derivatives .

Scientific Research Applications

Chemistry: 3,4-Dibromo-5-fluoroaniline is used as an intermediate in the synthesis of more complex organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological and medical research, this compound is used to study the effects of halogenated anilines on biological systems. It can serve as a model compound for understanding the interactions of similar molecules with biological targets.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for applications requiring specific chemical reactivity and stability.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-5-fluoroaniline involves its interaction with molecular targets through its amino group and halogen atoms. The compound can form hydrogen bonds, halogen bonds, and other non-covalent interactions with biological molecules. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 3,5-Dibromoaniline
  • 4-Fluoroaniline
  • 2,6-Dibromo-4-fluoroaniline

Comparison: 3,4-Dibromo-5-fluoroaniline is unique due to the specific positioning of its bromine and fluorine atoms on the benzene ring. This unique arrangement influences its chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of both bromine and fluorine atoms can enhance its electron-withdrawing properties, making it more reactive in certain chemical reactions .

Properties

IUPAC Name

3,4-dibromo-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2FN/c7-4-1-3(10)2-5(9)6(4)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIPJFYUOJWSNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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